molecular formula C10H9ClN2O B1270348 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 287197-95-9

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No. B1270348
M. Wt: 208.64 g/mol
InChI Key: JDAULQMOFMANSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including derivatives similar to “2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole,” often involves the cyclization of appropriate precursors under specific conditions. For instance, the ultrasound-promoted synthesis of 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles offers an alternative route with better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011). Electrochemical synthesis is another method, as demonstrated in the preparation of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, showcasing the versatility of synthesis approaches (Kumar, 2012).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including “2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole,” is characterized by spectral techniques such as NMR and IR spectroscopy, providing insights into the arrangement of atoms within the molecule. Spectral characteristics of similar compounds have been studied, indicating strong absorption and emission properties, suggestive of their potential in photoluminescent applications (Tong, 2011).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, demonstrating their reactivity and potential for further chemical modification. The presence of the chloromethyl group in compounds like “2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole” enables a wide range of subsequent transformations, including nucleophilic substitution reactions, which can lead to the formation of new chemical entities with diverse properties and applications.

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazoles, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties can be significantly influenced by the nature of the substituents on the oxadiazole ring. For instance, the luminescent properties of oxadiazole derivatives make them candidates for use in material science, especially in the development of new luminescent materials (Han et al., 2010).

Scientific Research Applications

Electrochemical Synthesis

2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, closely related to 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, can be synthesized via electrochemical oxidation. This process involves the use of a platinum electrode in an acetonitrile environment with lithium perchlorate as a supporting electrolyte. Such compounds are characterized using spectral data and elemental analyses, illustrating their potential in advanced synthetic chemistry (Kumar, 2012).

Synthesis and Conversion

Research shows that certain 1,3,4-oxadiazole-2(2H)-ones with aliphatic substituents, like 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, can be synthesized and converted into 3-chloromethyl derivatives. These derivatives are valuable as starting materials for the preparation of insecticidal compounds (Rufenacht, 1972).

Green Synthesis Method

A green synthesis method for 2-Aryl-1,3,4-oxadiazoles, a group to which 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole belongs, has been developed. This method emphasizes high yields, simplicity in purification, and the use of water as the reaction medium, marking a significant step towards eco-friendly chemical synthesis (Zhu et al., 2015).

Inhibitive Properties for Corrosion Control

2,5-Bis(n-methylphenyl)-1,3,4-oxadiazole, a compound similar to 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, exhibits inhibitive properties for corrosion and biocorrosion control in brass. This implies potential applications in preserving metal integrity in various industrial settings (Rochdi et al., 2014).

Photoluminescent Properties

1,3,4-Oxadiazole derivatives, including the likes of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole, have been investigated for their photoluminescent properties. These compounds show potential in the field of material science, particularly in the development of new luminescent materials and display technologies (Han et al., 2010).

Antimicrobial Properties

Compounds like 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole have been studied for their antimicrobial properties. They are found to be effective against various microbial species, highlighting their potential in medical and pharmaceutical applications (Gul et al., 2017).

Synthesis and Spectral Characteristics

The synthesis and spectral characteristics of compounds like 2-chloromethyl-5-aryl-1,3,4-oxadiazole have been explored. These studies focus on the UV-Vis and fluorescent spectroscopy of these compounds, which can be crucial for their application in material sciences and sensor technologies (Tong, 2011).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.


Future Directions

This would involve a discussion of areas for further research or potential applications of the compound. It could include hypotheses for untested properties or reactions, or speculation on how the compound could be used in future scientific, medical, or industrial applications.


Please note that this is a general guide and the specific details would depend on the particular compound . For a detailed analysis of a specific compound, consulting scientific literature or databases might be necessary. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-4-8(5-3-7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAULQMOFMANSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353152
Record name 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

CAS RN

287197-95-9
Record name 2-(chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287197-95-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 4-methylbenzohydrazide 14 (10 g, 66.59 mmol) and K2CO3 (16.57 g, 119.86 mmol) in acetonitrile (100 mL) was added 2-chloroacetyl chloride (9.02 g, 79.9 mmol) dropwise at ambient temperature. The resulting mixture was stirred at ambient temperature for 16 hours. The solid was collected, washed with H2O and ether, and dried to afford N′-(2-chloroacetyl)-4-methylbenzohydrazide 15 (13 g, 82%) which was used for the next step without further purification. A mixture of N′-(2-chloroacetyl)-4-methylbenzohydrazide 15 (6.0 g, 26.47 mmol) and phosphorous oxychloride (5.0 g, 32.84 mmol) in acetonitrile (20 mL) was stirred under reflux for 16 hours and concentrated. The residue was subjected to flush column chromatography eluting with 10-25% acetone/hexanes to give compound 16 (4 g). Yield: 72%.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A El Mansouri, A Oubella, K Danoun… - Archiv der …, 2021 - Wiley Online Library
A new series of furo[2,3‐d]pyrimidine–1,3,4‐oxadiazole hybrid derivatives were synthesized via an environmentally friendly, multistep synthetic tool and a one‐pot Songoashira‐…
Number of citations: 20 onlinelibrary.wiley.com
S Lachhab, A Oubella, A Mehdi, J Neyts… - Journal of Molecular …, 2023 - Elsevier
Analogs of pyrimidine and 1,3,4-oxadiazole are two well established class of molecules proven as potent antiviral and anticancer agents in the pharmaceutical industry. We envisioned …
Number of citations: 3 www.sciencedirect.com

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